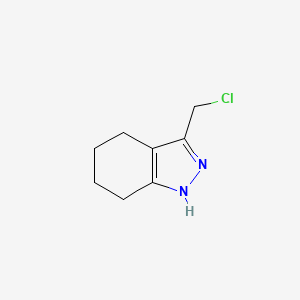

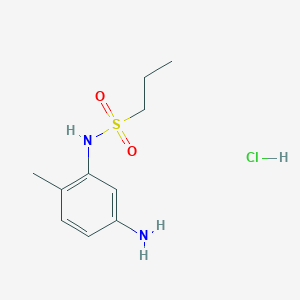

3-(chloromethyl)-4,5,6,7-tetrahydro-1H-indazole

Overview

Description

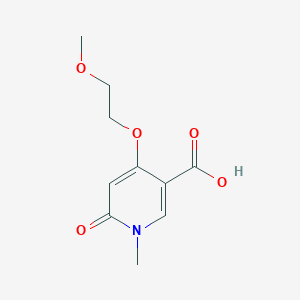

3-(Chloromethyl)-4,5,6,7-tetrahydro-1H-indazole, also known as CHM-THI, is a novel synthetic compound that has recently been studied for its potential applications in scientific research. CHM-THI belongs to the indazole family of heterocyclic compounds, which are known for their ability to interact with a variety of biological targets. CHM-THI has been found to be particularly effective at modulating the activity of certain enzymes and receptors, making it a promising tool for biological research.

Scientific Research Applications

Applications in Crystallography and Structural Chemistry

3-(chloromethyl)-4,5,6,7-tetrahydro-1H-indazole and its derivatives have been instrumental in the field of crystallography and structural chemistry. Studies have explored the supramolecular structure of NH-indazoles, including various tetrahydroindazole derivatives. These studies focus on the effects of substituting hydrogen atoms with fluorine on the supramolecular structure, examining their hydrogen bonding patterns, crystal formations, and chirality in crystallization. This research provides insights into the molecular interactions and structural behaviors of these compounds in different crystalline forms (Teichert et al., 2007).

Synthesis and Characterization

The synthesis of 3-(chloromethyl)-4,5,6,7-tetrahydro-1H-indazole and its derivatives is a topic of significant interest, with various methodologies being developed to improve efficiency and yield. Studies have reported the use of microwave-assisted synthesis as a green and efficient method for producing these compounds. Furthermore, these studies delve into the detailed spectroscopic characterization of the synthesized compounds, including their antioxidant properties and structural elucidation through techniques like X-ray crystallography (Polo et al., 2016).

Coordination Chemistry and Biological Activity

Research has also focused on the coordination behavior of tetrahydro-1H-indazole with various metal ions such as Cu(II), Co(II), and Ag(I). These coordination compounds are studied for their structural attributes, antimicrobial, antioxidant, and enzyme inhibition activities. The variations in ligand geometry and the influence of different metal ions and anions on the complex structures are of particular interest. These studies not only provide insights into the coordination chemistry but also explore the potential biological applications of these compounds (Khan et al., 2017).

Catalysis and Synthetic Applications

The potential of 3-(chloromethyl)-4,5,6,7-tetrahydro-1H-indazole derivatives in catalysis and as intermediates in synthetic chemistry has been explored. Studies discuss the use of these compounds in various synthetic pathways, including their role in the highly selective allylation reactions using CuH catalysis. The ability to generate C3-substituted 1H-indazoles with high enantioselectivity opens up new avenues for creating complex molecules with significant biological and pharmacological relevance (Ye et al., 2019).

Tautomerism and Computational Studies

The tautomeric behavior of indazole derivatives, including 3-(chloromethyl)-4,5,6,7-tetrahydro-1H-indazole, has been the subject of computational studies. These studies aim to understand the stability and properties of different tautomeric forms, using computational methods ranging from semiempirical to density functional calculations. The findings from these studies are crucial for understanding the chemical behavior and reactivity of these compounds, influencing their practical applications in various fields (Pérez Medina, López, & Claramunt, 2006).

properties

IUPAC Name |

3-(chloromethyl)-4,5,6,7-tetrahydro-1H-indazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11ClN2/c9-5-8-6-3-1-2-4-7(6)10-11-8/h1-5H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBUSJORKMODRCW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)C(=NN2)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(chloromethyl)-4,5,6,7-tetrahydro-1H-indazole | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 4-[(5-methyl-1H-tetrazol-1-yl)methyl]benzoate](/img/structure/B1433459.png)

![6-methoxy-3-methylbenzo[d]thiazol-2(3H)-imine hydroiodide](/img/structure/B1433461.png)

![2,2-Difluoro-1-[3-(propan-2-yloxy)phenyl]ethan-1-one](/img/structure/B1433466.png)

![2-(9-Oxoxanthen-2-yl)propionic Acid 1,5,7-Triazabicyclo[4.4.0]dec-5-ene Salt](/img/structure/B1433473.png)

![Methyl 2-methyl-7-oxabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B1433475.png)

![1-[(2,4-difluorophenyl)methyl]-5-methyl-1H-1,2,3-triazol-4-amine hydrochloride](/img/structure/B1433480.png)